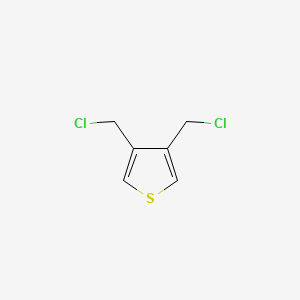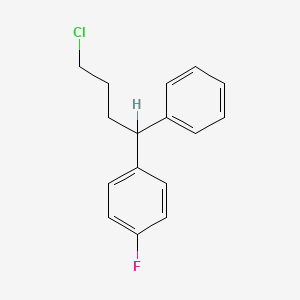
Iron(II) bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(II) bromide, also known as this compound, is an inorganic compound composed of iron and bromine. It is represented by the chemical formula FeBr₂. This compound appears as a yellow-brown solid and is highly soluble in water. This compound is commonly used in various industrial and laboratory applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron(II) bromide can be synthesized through the direct reaction of iron with bromine. The reaction is highly exothermic and must be carried out under controlled conditions to ensure safety and efficiency. The chemical equation for this reaction is: [ \text{Fe} + \text{Br}_2 \rightarrow \text{FeBr}_2 ]
Another method involves the reduction of ferric bromide (FeBr₃) using toluene or xylene as reducing agents. This process is carried out at reflux for several hours, resulting in the formation of ferrous bromide .
Industrial Production Methods
In industrial settings, ferrous bromide is often produced by reacting iron with hydrobromic acid. This method is preferred due to its simplicity and cost-effectiveness. The reaction is as follows: [ \text{Fe} + 2 \text{HBr} \rightarrow \text{FeBr}_2 + \text{H}_2 ]
Análisis De Reacciones Químicas
Types of Reactions
Iron(II) bromide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to ferric bromide (FeBr₃) in the presence of bromine.
Reduction: Ferric bromide can be reduced to ferrous bromide using reducing agents like toluene or xylene.
Substitution: this compound can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions
Oxidation: Bromine is commonly used as an oxidizing agent.
Reduction: Toluene or xylene are used as reducing agents in laboratory settings.
Substitution: Various halides and ligands can be used depending on the desired product.
Major Products Formed
Oxidation: Ferric bromide (FeBr₃)
Reduction: this compound (FeBr₂)
Substitution: Various iron complexes depending on the substituents used.
Aplicaciones Científicas De Investigación
Iron(II) bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various iron compounds and as a catalyst in organic reactions.
Medicine: While not commonly used directly in medicine, ferrous bromide is involved in the synthesis of compounds that have potential medical applications.
Mecanismo De Acción
The mechanism by which ferrous bromide exerts its effects is primarily through its role as a Lewis acid. In chemical reactions, ferrous bromide can accept electron pairs from other molecules, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific reaction and the compounds being synthesized.
Comparación Con Compuestos Similares
Similar Compounds
Iron(III) bromide (FeBr₃): This compound is similar to ferrous bromide but has a higher oxidation state.
Iron(II) chloride (FeCl₂): Similar to ferrous bromide, but with chlorine instead of bromine.
Iron(II) iodide (FeI₂): Another similar compound with iodine instead of bromine.
Uniqueness of Ferrous Bromide
Iron(II) bromide is unique due to its high solubility in water and its ability to form various iron complexes. Its distinctive properties make it particularly useful in organic synthesis and the preparation of light-sensitive materials.
Propiedades
Fórmula molecular |
Br2Fe |
|---|---|
Peso molecular |
215.65 g/mol |
Nombre IUPAC |
dibromoiron |
InChI |
InChI=1S/2BrH.Fe/h2*1H;/q;;+2/p-2 |
Clave InChI |
GYCHYNMREWYSKH-UHFFFAOYSA-L |
SMILES canónico |
[Fe](Br)Br |
Descripción física |
Light yellow to dark brown hygroscopic solid; Soluble in water; [Merck Index] Yellow odorless granules; Hygroscopic and soluble in water; [Alfa Aesar MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,5S)-8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B8814510.png)
![[3-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate](/img/structure/B8814516.png)
![6-Cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8814520.png)
![4-(Benzo[d]oxazol-2-yl)-2-methoxyphenol](/img/structure/B8814535.png)

![Methyl 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B8814548.png)






